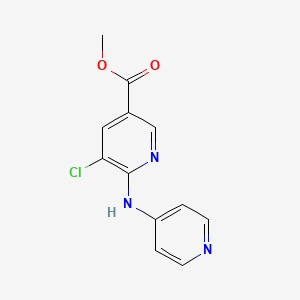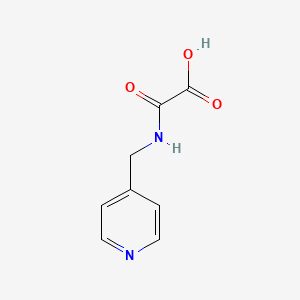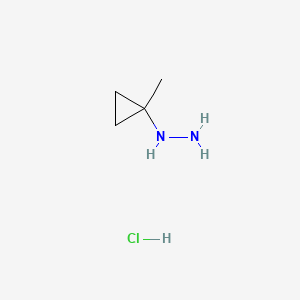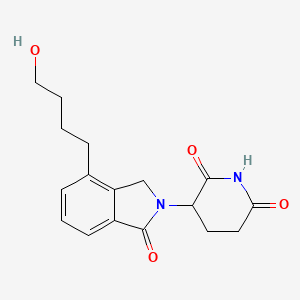
Phthalimidinoglutarimide-C4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalimidinoglutarimide-C4-OH typically involves the condensation of phthalic anhydride with primary amines. This reaction can be carried out using various catalysts and conditions. One common method involves the use of acetic acid as a solvent and sulphamic acid as a catalyst at a temperature of 110°C. The reaction yields N-substituted phthalimides with high efficiency .
Another method involves the use of microwave irradiation, which significantly reduces the reaction time. In this method, phthalic anhydride and amines are heated at 150-250°C for 3-10 minutes, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of environmentally benign catalysts and one-pot processes are preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C4-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce this compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Phthalimidinoglutarimide-C4-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of phthalimidinoglutarimide-C4-OH involves its interaction with specific molecular targets and pathways. For example, in the treatment of epilepsy, the compound interacts with the GABA_A receptor, enhancing its inhibitory effects and reducing neuronal excitability . The exact molecular pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Phthalimidinoglutarimide-C4-OH can be compared with other similar compounds such as thalidomide and its derivatives. While thalidomide is known for its sedative and antiepileptic properties, this compound offers unique structural features that may enhance its biological activities and reduce side effects . Other similar compounds include various isoindolones and phthalimides, which share structural similarities but differ in their specific functional groups and biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural properties and wide range of applications make it an important subject of study for scientists and researchers.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-[7-(4-hydroxybutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N2O4/c20-9-2-1-4-11-5-3-6-12-13(11)10-19(17(12)23)14-7-8-15(21)18-16(14)22/h3,5-6,14,20H,1-2,4,7-10H2,(H,18,21,22) |
InChI Key |
VUHKYRVCMMNIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)

![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

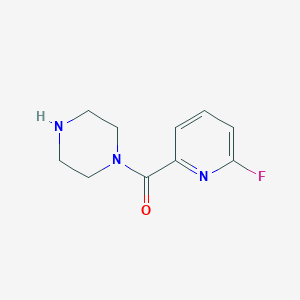
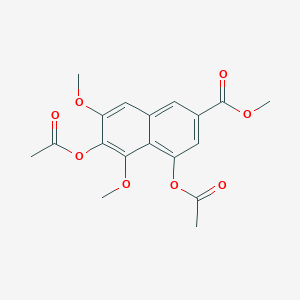

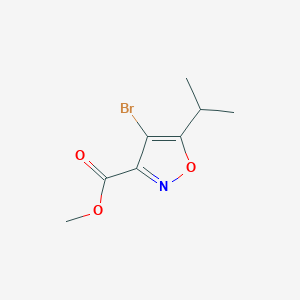
![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)
